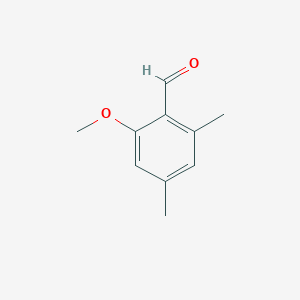

2-Methoxy-4,6-dimethylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4,6-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-8(2)9(6-11)10(5-7)12-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNVZMDZAKVBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30530981 | |

| Record name | 2-Methoxy-4,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30530981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51926-66-0 | |

| Record name | 2-Methoxy-4,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30530981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4,6-dimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methoxy 4,6 Dimethylbenzaldehyde

Regioselective Synthesis Strategies

The arrangement of substituents on the aromatic ring of 2-Methoxy-4,6-dimethylbenzaldehyde presents a challenge in its synthesis, requiring methods that can selectively introduce the formyl group at the C1 position, ortho to both a methoxy (B1213986) and a methyl group.

Formylation Reactions Employing Dichloromethyl Methyl Ether and Titanium Tetrachloride

A notable method for the synthesis of this compound is the Rieche formylation, which utilizes dichloromethyl methyl ether as the formylating agent and a strong Lewis acid, such as titanium tetrachloride (TiCl₄), as a catalyst. rsc.orgsigmaaldrich.com This electrophilic aromatic substitution reaction targets electron-rich aromatic rings.

The synthesis starts from 3,5-dimethylanisole (B1630441), an electron-rich arene due to the activating effects of the methoxy and methyl groups. The reaction, however, faces challenges in regioselectivity. The formylation of 3,5-dimethylanisole with dichloromethyl methyl ether and TiCl₄ in dichloromethane (B109758) (DCM) yields a mixture of two isomeric products: the desired this compound and the byproduct 4-Methoxy-2,6-dimethylbenzaldehyde (B96576). rsc.org

A study reported that this reaction produced the two isomers in a 3.5:1 ratio, with a modest yield of 14.7% for the target compound, this compound. rsc.org The formation of the isomer highlights the competing directing effects of the substituents.

Table 1: Rieche Formylation of 3,5-dimethylanisole

| Reactants | Catalyst | Solvent | Products | Ratio | Yield (of target) | Reference |

|---|---|---|---|---|---|---|

| 3,5-dimethylanisole, Dichloromethyl methyl ether | TiCl₄ | DCM | This compound, 4-Methoxy-2,6-dimethylbenzaldehyde | 3.5:1 | 14.7% | rsc.org |

Grignard Reaction-Based Formylation Approaches with N,N-Dimethylformamide

An alternative and often higher-yielding strategy for the synthesis of substituted benzaldehydes involves the formylation of a Grignard reagent with N,N-dimethylformamide (DMF). This approach offers a different pathway that can provide improved regioselectivity depending on the synthesis of the Grignard precursor.

The synthesis would commence with a halogenated precursor, such as 2-bromo-1-methoxy-3,5-dimethylbenzene. This starting material can be prepared through the bromination of 3,5-dimethylanisole. The bromo-substituted anisole (B1667542) is then reacted with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding Grignard reagent, 2-methoxy-4,6-dimethylphenylmagnesium bromide.

This highly nucleophilic organometallic reagent is then treated with a formylating agent like N,N-dimethylformamide. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon of DMF, followed by acidic workup to hydrolyze the intermediate and furnish the final aldehyde product. A general method for preparing halomethylbenzaldehydes via this Grignard reaction reports yields greater than 50%. For instance, the reaction of 2-methoxy-4-fluorobromobenzene with magnesium followed by DMF resulted in a 56% yield of the corresponding aldehyde. libretexts.org This method is widely applicable for the preparation of various dimethylbenzaldehydes. google.com

Optimization of Reaction Conditions and Yield Enhancement

Enhancing the yield and optimizing reaction conditions are critical for the practical synthesis of this compound. The relatively low yield (14.7%) obtained from the Rieche formylation using TiCl₄ highlights the need for improvement. rsc.org The formation of a significant amount of the 4-methoxy-2,6-dimethylbenzaldehyde isomer is a key limitation of this method.

In contrast, the Grignard-based approach offers a potentially higher yield, as demonstrated by similar syntheses achieving yields of 56%. libretexts.org The success of this method hinges on the efficient and regioselective preparation of the initial halo-aromatic precursor.

Derivatization and Functionalization Pathways

Once synthesized, this compound can be chemically modified to create a diverse range of derivative compounds. Its functional groups—the aldehyde, the methoxy group, and the benzylic methyl groups—offer multiple sites for transformation.

Alkylation and Acylation Reactions

The functional groups of this compound allow for various alkylation and acylation reactions.

Alkylation: The aldehyde group itself is not typically alkylated directly. However, the acidic α-hydrogens of other aldehydes can participate in reactions, and the benzylic protons on the methyl groups of this compound could potentially be sites for radical substitution. More commonly, the aldehyde can be converted to an alcohol via reduction, and the resulting hydroxyl group can be alkylated. Furthermore, catalytic methods exist for the enantioselective α-alkylation of aldehydes, which could potentially be applied. uni.lu

Acylation: The aromatic ring can undergo Friedel-Crafts acylation, although the existing substituents will direct the position of the incoming acyl group. chemicalbook.com Alternatively, the aldehyde group can serve as a precursor for acylation reactions. Aldehydes have been increasingly used as acyl equivalents for the direct acylation of C-H bonds in arenes and heteroarenes through transition-metal-catalyzed C-H activation strategies. This involves the oxidative addition of the aldehyde C-H bond to a metal center, followed by coupling with another aromatic compound.

Cross-Coupling Methodologies for Aromatic Diversification

Cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, significantly diversifying the structure of the aromatic core. To utilize these methods, a halogenated derivative of this compound or its precursor is required.

Starting with a precursor like 2-bromo-1-methoxy-3,5-dimethylbenzene, a variety of palladium-catalyzed cross-coupling reactions can be employed to introduce new functional groups at the C2 position before the formylation step. Alternatively, if a halogen were present on the final aldehyde product, it would serve as a handle for diversification.

Prominent cross-coupling reactions applicable for this purpose include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, introducing a new aryl or alkyl group.

Stille Coupling: Coupling with an organostannane reagent.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, introducing an amino group.

Heck Coupling: Reaction with an alkene to introduce a vinyl substituent.

These methods provide a modular approach to synthesizing a library of derivatives. For instance, a one-pot, two-step procedure involving the reduction of a Weinreb amide followed by a Pd-catalyzed cross-coupling reaction has been developed for the synthesis of various substituted benzaldehydes. Dual catalytic systems, sometimes employing both nickel and cobalt, have also been shown to be effective for cross-electrophile coupling between different aryl and alkyl halides, offering a high degree of control and functional group tolerance.

Condensation Reactions for Macrocycle Formation

The construction of macrocycles—large cyclic molecules—often relies on condensation reactions where two molecules join with the loss of a small molecule, such as water. Benzaldehydes are common starting materials for these reactions. The formation of macrocycles from aldehyde precursors can be achieved through various strategies, notably through the formation of imine or enamine intermediates.

For a substituted aldehyde like this compound, the steric hindrance from the two methyl groups flanking the aldehyde functionality and the electronic effects of the methoxy group are significant factors. These properties can influence reaction rates and the equilibrium position of the condensation, potentially favoring macrocyclization over undesired polymerization, especially under high-dilution conditions which kinetically favor intramolecular reactions. acs.org Thermodynamic approaches, where a transiently formed macrocyclic intermediate is trapped, can be a powerful strategy. acs.orgnih.govnih.gov This method is particularly useful as it does not strictly depend on a preorganized linear precursor, allowing for the formation of complex cyclic architectures from flexible starting materials. acs.orgnih.gov

Iminium-Catalyzed Condensation Studies

A key strategy in macrocyclization involves the reaction of an aldehyde with a primary or secondary amine to form an imine or an iminium ion, respectively. This transformation is fundamental to non-ribosomal peptide synthesis in nature, where peptide aldehydes undergo head-to-tail macrocyclization via an imine linkage. acs.orgnih.gov This natural strategy has inspired synthetic methods for creating diverse macrocycles. acs.orgnih.gov

The general mechanism involves the nucleophilic attack of an amine on the aldehyde carbonyl group of a molecule like this compound. This is followed by dehydration to form a transient macrocyclic imine. This imine is an electrophilic species that can be trapped by various nucleophiles to yield a stable macrocyclic product. acs.orgnih.gov Such reactions are often performed in aqueous media and are tolerant of numerous functional groups, making them highly versatile. acs.orgnih.gov The reversibility of imine formation allows for thermodynamic control, where the most stable macrocyclic product is preferentially formed. While direct studies on this compound in iminium-catalyzed macrocyclization are not extensively documented, the established principles suggest its utility in such transformations, provided that appropriate reaction conditions are employed to overcome the steric hindrance.

Reductive Transformations and Related Mechanisms

The aldehyde group of this compound is amenable to various reductive transformations, yielding corresponding alcohols or amines, which are valuable synthetic intermediates.

Reduction to Alcohol: The most direct transformation is the reduction of the aldehyde to a primary alcohol, 2-Methoxy-4,6-dimethylbenzyl alcohol. This can be achieved using a variety of reducing agents, from simple metal hydrides like sodium borohydride (B1222165) (NaBH₄) to more complex reagents like diisobutylaluminium hydride (DIBAL-H). acs.org

Reductive Amination: A more complex transformation is reductive amination, which converts the aldehyde into an amine in a one-pot reaction. This process involves the initial formation of an imine or enamine by reacting the aldehyde with an amine, followed by in-situ reduction. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Many amines are produced from aldehydes and ketones via this method, which can be performed catalytically or stoichiometrically. wikipedia.org

Biocatalytic Reductions: Whole-cell catalysis presents an alternative, environmentally benign route for reduction. For instance, yeast like Saccharomyces cerevisiae can reduce substituted benzaldehydes to their corresponding benzyl (B1604629) alcohols. nih.gov These biocatalytic systems can exhibit high selectivity, influenced by the substitution pattern on the aromatic ring. Studies on fluorobenzaldehydes have shown that the position of the substituent affects the competition between C-C bond formation (carboligation) and reduction, indicating that the electronic properties of the substrate are a key determinant of the reaction outcome. nih.gov

Synthesis of Analogues and Related Benzaldehyde (B42025) Derivatives

The structural framework of this compound serves as a template for the synthesis of various analogues and related derivatives, which are often intermediates for more complex molecules.

A general and rapid method for producing functionalized benzaldehydes involves a one-pot, two-step procedure starting from Weinreb amides. acs.org This process uses DIBAL-H to reduce the amide to a stable aluminum hemiaminal intermediate, which effectively protects the latent aldehyde. This intermediate can then undergo cross-coupling with organometallic reagents to introduce a variety of alkyl or aryl substituents. acs.org This methodology has been successfully applied to synthesize methoxy and dimethyl-substituted benzaldehydes. acs.org

Another approach involves the functionalization of related molecules. For example, the synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde, an analogue designed for creating biologically active molecules, was achieved by coupling the diazonium salt of p-anisidine (B42471) with o-vanillin. researchgate.net This demonstrates how the core benzaldehyde structure can be elaborated with functional groups like azo linkages to access new chemical space. researchgate.net

Exploration of Methoxy and Methyl Group Positional Isomers

The specific placement of methoxy and methyl groups on the benzaldehyde ring significantly influences the compound's physical and chemical properties. The synthesis and characteristics of several positional isomers of this compound have been explored. For instance, 4-methoxy-2,6-dimethylbenzaldehyde is a known isomer. nih.gov The synthesis of various dimethylbenzaldehyde isomers can be achieved through methods like the indirect electrolytic oxidation of corresponding trimethylbenzene precursors.

Below is a table comparing this compound with some of its positional isomers and related derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| This compound | C₁₀H₁₂O₂ | 164.20 | 51926-66-0 | Aldehyde flanked by two methyl groups. sigmaaldrich.comsigmaaldrich.com |

| 4-Methoxy-2,6-dimethylbenzaldehyde | C₁₀H₁₂O₂ | 164.20 | 19447-00-8 | Isomer with methoxy group para to the aldehyde. nih.gov |

| 2,4-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 15764-16-6 | Lacks the methoxy group; used as a flavor agent. thegoodscentscompany.com |

| 2,5-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 5779-93-1 | Synthesized via a reduction/cross-coupling procedure. acs.org |

| 2-Methoxy-4-cyanobenzaldehyde | C₉H₇NO₂ | 161.16 | 139387-93-4 | An important drug intermediate. google.com |

This table is generated based on the provided search results.

Stereoselective Synthesis of Complex Molecular Architectures

The steric hindrance provided by the substituents in this compound and its analogues can be exploited to achieve stereoselectivity in certain reactions. A notable example is the use of the closely related 2,6-dimethylbenzaldehyde (B72290) for the selective formation of 4,6-O-benzylidene acetals in carbohydrate chemistry. researchgate.net

Normally, when methyl α-D-mannopyranoside is reacted with benzaldehyde, a mixture of products is formed due to the cis-orientation of the hydroxyl groups at the C2 and C3 positions. However, when 2,6-dimethylbenzaldehyde is used instead, its significant steric bulk directs the reaction to selectively form the 4,6-O-(2,6-dimethylbenzylidene) acetal (B89532). researchgate.net This acetal exhibits chemical properties similar to the standard benzylidene protecting group but provides a powerful tool for achieving regioselectivity that is otherwise difficult to obtain. researchgate.net This highlights how the specific substitution pattern of a benzaldehyde derivative can be a crucial element in the stereocontrolled synthesis of complex molecules.

Preparation of Bioactive Molecule Precursors

Substituted benzaldehydes, including analogues of this compound, are valuable precursors for the synthesis of biologically active molecules. The methoxyphenol moiety is a common feature in many natural products with significant bioactivity. researchgate.net

Drug Intermediates: The analogue 2-methoxy-4-cyanobenzaldehyde is described as a very important drug intermediate. google.com Its synthesis from 3-methoxy-4-methylbenzoic acid involves several steps, including amidation, dehydration to a nitrile, and subsequent bromination and hydrolysis to form the aldehyde group. google.com

Antioxidant and Antiproliferative Agents: Phenolic compounds are known for their antioxidant properties, which are influenced by the number and position of hydroxyl and methoxy groups. nih.gov Various methoxyphenol derivatives have been synthesized and shown to possess antioxidant activity. researchgate.net Furthermore, N-benzimidazole-derived carboxamides synthesized from methoxy- and hydroxy-substituted benzoic acids have demonstrated selective antiproliferative activity against cancer cell lines. nih.gov

Precursors for Bioactive Scaffolds: Azo-aldehydes, such as the synthesized 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde , are designed specifically for the preparation of new Schiff bases, a class of compounds known for a wide range of biological activities. researchgate.net

These examples underscore the role of methoxy- and methyl-substituted benzaldehydes as key starting materials in medicinal chemistry and drug discovery.

Spectroscopic Characterization and Elucidation of Molecular Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-Methoxy-4,6-dimethylbenzaldehyde.

Elucidation of ¹H NMR Spectra and Chemical Shifts

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are indicative of the electronic environment of the protons.

The aldehydic proton (-CHO) is typically the most deshielded, appearing as a singlet at a high chemical shift value due to the electron-withdrawing nature of the carbonyl group. The protons of the two methyl groups (-CH₃) on the aromatic ring will appear as distinct singlets, with their exact chemical shifts influenced by their position relative to the methoxy (B1213986) and aldehyde groups. Similarly, the protons of the methoxy group (-OCH₃) will also produce a singlet. The aromatic protons will appear in the aromatic region of the spectrum, and their splitting patterns provide information about their substitution pattern on the benzene (B151609) ring.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H (-CHO) | ~10.5 | Singlet |

| Aromatic H | ~6.7 - 7.0 | Singlets |

| Methoxy H (-OCH₃) | ~3.9 | Singlet |

| Methyl H (C4-CH₃) | ~2.4 | Singlet |

| Methyl H (C6-CH₃) | ~2.6 | Singlet |

Interpretation of ¹³C NMR Spectra and Coupling Patterns

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons show signals in the range of 120-160 ppm, with the carbon attached to the electron-donating methoxy group appearing at a higher field compared to the others. The carbons of the two methyl groups and the methoxy group will appear as sharp signals at the upfield end of the spectrum.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C (-CHO) | ~192 |

| Aromatic C-O | ~162 |

| Aromatic C-CH₃ (C4 & C6) | ~141, ~139 |

| Aromatic C-H (C3 & C5) | ~130, ~117 |

| Aromatic C-CHO | ~124 |

| Methoxy C (-OCH₃) | ~56 |

| Methyl C (-CH₃) | ~21, ~20 |

Two-Dimensional NMR Techniques for Structural Confirmation

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the molecule. For this compound, this would primarily confirm the through-space or long-range couplings between the aromatic protons and the methyl protons.

HSQC spectra correlate directly bonded proton and carbon atoms. This allows for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across the entire molecule, for instance, by showing correlations from the aldehydic proton to the aromatic ring carbons, and from the methyl and methoxy protons to their neighboring aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and the vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in this compound.

The most prominent absorption band in the FT-IR spectrum is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680-1700 cm⁻¹. The C-H stretching vibrations of the aldehyde, aromatic, and aliphatic (methyl and methoxy) groups are observed around 2720-2820 cm⁻¹, 3000-3100 cm⁻¹, and 2850-2960 cm⁻¹, respectively. The aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the methoxy group is typically found in the 1200-1250 cm⁻¹ range.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aldehyde) | ~2720, ~2820 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Methoxy) | 1200 - 1250 | Strong |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. cas.cz While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. cas.cz For this compound, the symmetric stretching of the aromatic ring and the C-C stretching vibrations of the methyl groups would be expected to show strong signals in the Raman spectrum. cas.cz The C=O stretch is also observable in Raman, though it is typically weaker than in the IR spectrum. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule. cas.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides critical information about its structural composition through fragmentation analysis. The molecular formula of the compound is C₁₀H₁₂O₂, which corresponds to a monoisotopic mass of 164.08372 Daltons. uni.lu

In electron ionization mass spectrometry (EI-MS), the molecule is expected to generate a prominent molecular ion peak (M⁺) at m/z 164. The fragmentation pattern of benzaldehydes is well-characterized and typically involves initial cleavages adjacent to the carbonyl group and the aromatic ring. researchgate.net

For this compound, the primary fragmentation pathways are predicted to include:

Loss of a hydrogen radical (H•): This leads to the formation of a stable acylium ion [M-H]⁺ at m/z 163. This is often a very intense peak in the spectra of aromatic aldehydes.

Loss of the formyl radical (•CHO): Cleavage of the bond between the ring and the aldehyde group results in an [M-CHO]⁺ ion at m/z 135.

Loss of a methyl radical (•CH₃): Fragmentation of one of the methyl groups from the ring would produce an [M-CH₃]⁺ ion at m/z 149.

Loss of the methoxy radical (•OCH₃): This cleavage would result in an [M-OCH₃]⁺ ion at m/z 133.

Further fragmentation of these primary ions can also occur, leading to a complex but interpretable spectrum that allows for the unambiguous identification of the compound. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have also been calculated for various adducts of the molecule. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound This table is based on the compound's molecular formula and known fragmentation patterns of similar molecules.

| m/z (Daltons) | Ion Formula | Description |

| 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of H• |

| 149 | [C₉H₉O₂]⁺ | Loss of CH₃• |

| 135 | [C₉H₉O]⁺ | Loss of CHO• |

| 133 | [C₁₀H₉O]⁺ | Loss of OCH₃• |

| Data derived from PubChemLite predictions and general fragmentation principles. uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region arising from transitions involving the π-electrons of the aromatic ring and the carbonyl group, as well as the non-bonding electrons of the oxygen atoms.

The primary electronic transitions are:

π → π* transitions: These are typically high-intensity absorptions associated with the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the benzene ring and the C=O double bond. The electron-donating methoxy and methyl groups, along with the electron-withdrawing aldehyde group, cause a bathochromic (red) shift of these absorptions to longer wavelengths compared to unsubstituted benzene.

n → π* transitions: This is a lower-intensity absorption resulting from the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital. This transition is characteristically observed in aldehydes and ketones.

Studies on related dimethylbenzaldehydes show strong absorption maxima around 290 nm. researchgate.net The UV spectrum of the analogue 2-methoxybenzaldehyde (B41997) also shows significant absorption in this region. nist.govnist.gov For this compound, the combined electronic effects of the methoxy and dimethyl substituents are expected to result in absorption maxima in the 280-320 nm range for the π → π* transition, with a weaker n → π* transition appearing at a longer wavelength, possibly around 320-360 nm.

Table 3: Expected UV-Vis Absorption Data for this compound This table is based on data from analogue compounds.

| Wavelength Range (nm) | Transition Type | Associated Chromophore |

| ~280 - 320 | π → π | Aromatic ring and Carbonyl group |

| ~320 - 360 | n → π | Carbonyl group |

| Data extrapolated from studies on dimethylbenzaldehydes and methoxybenzaldehyde. researchgate.netnist.gov |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been specifically reported, the structure of its close analogue, 2-methoxybenzaldehyde, has been determined. uc.ptresearchgate.net

2-methoxybenzaldehyde crystallizes in the tetragonal space group P4₃. researchgate.net Its crystal structure is characterized by the formation of dimers through weak C–H⋯O hydrogen bonds. These interactions occur between the aldehydic C=O group of one molecule and a hydrogen atom on the aromatic ring (C(3)-H) of an adjacent molecule. researchgate.net This type of intermolecular bonding is a common feature in the crystal packing of benzaldehyde (B42025) derivatives.

Table 4: Crystallographic Data for the Analogue Compound 2-Methoxybenzaldehyde This table provides a reference for the expected structural features of the title compound.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4₃ |

| Molecules per Asymmetric Unit (Z') | 4 |

| Key Intermolecular Interaction | C–H⋯O Hydrogen Bonds |

| Data sourced from crystallographic studies on 2-methoxybenzaldehyde. researchgate.net |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 2-Methoxy-4,6-dimethylbenzaldehyde. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a reliable description of the molecule's properties. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govufms.br For this compound, this involves finding the preferred orientations of the methoxy (B1213986) (-OCH₃) and aldehyde (-CHO) groups relative to the benzene (B151609) ring and each other.

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. nih.gov

This analysis enables a detailed assignment of each vibrational mode, such as C-H stretching, C=O stretching of the aldehyde group, and the torsional modes of the methyl and methoxy groups. mdpi.com While specific experimental and calculated spectra for this compound are not widely published, the table below shows calculated vibrational assignments for the closely related molecule 2-methoxybenzaldehyde (B41997), illustrating the type of data obtained from such studies. mdpi.comuc.pt

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3300 | ν(CHO) | Torsion of the formyl (aldehyde) group |

| ~2800 | ν(CHO) | Torsion of the formyl (aldehyde) group in a different environment |

| ~4600 | ν(OCH₃) | Rotation of the methoxy group |

Note: Data presented is for the analogous compound 2-methoxybenzaldehyde and serves as an illustrative example of DFT-based vibrational analysis. uc.pt

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. mdpi.com

The Molecular Electrostatic Potential (MESP) surface is another crucial tool derived from DFT. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com In a typical MESP map, red areas indicate negative potential (e.g., around the oxygen atom of the carbonyl group), representing sites prone to electrophilic attack, while blue areas denote positive potential (e.g., around acidic hydrogen atoms), indicating sites for nucleophilic attack. mdpi.com This analysis is fundamental for predicting how the molecule will interact with other reagents. nih.gov

DFT calculations can be used to quantify the reactivity of a molecule through various descriptors derived from its electronic structure. These include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com These descriptors provide a quantitative basis for understanding the molecule's tendency to donate or accept electrons in a chemical reaction.

Furthermore, DFT is employed to model entire reaction pathways, identifying transition states and calculating activation energies. mdpi.com For instance, in studying the reactivity of substituted benzaldehydes in reactions like the Biginelli reaction, DFT has been used to explain why certain isomers are less reactive than others. mdpi.com By comparing the activation energies for key steps in a proposed mechanism, researchers can gain insight into the electronic and steric factors that control the reaction rate. A similar approach could be applied to this compound to predict its behavior in various synthetic transformations. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To investigate the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This extension of DFT is used to calculate the energies of electronic excitations, which correspond to the absorption bands observed in a UV-Visible spectrum. researchgate.netresearchgate.net The calculations yield the excitation energies, corresponding absorption wavelengths (λ), and oscillator strengths (f), which relate to the intensity of the absorption. researchgate.net This theoretical spectrum can then be compared with experimental measurements to identify the nature of the electronic transitions, such as n→π* or π→π* transitions, within the molecule.

Molecular Dynamics Simulations to Investigate Conformational Changes and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment, such as in a solvent or a crystal lattice. nih.gov

For this compound, MD simulations could be used to explore the rotational dynamics of the methyl and methoxy groups and to study how the molecule interacts with itself to form dimers or aggregates through weak intermolecular forces like C–H···O hydrogen bonds. researchgate.netmdpi.com Such simulations are invaluable for understanding how the molecule behaves in a condensed phase, which is crucial for predicting its physical properties and its interactions in a biological or material science context.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem uni.lu |

| Monoisotopic Mass | 164.08372 Da | PubChem uni.lu |

| Predicted XlogP | 2.1 | PubChem uni.lu |

| Predicted Collision Cross Section ([M+H]⁺) | 130.9 Ų | PubChem uni.lu |

| Predicted Collision Cross Section ([M+Na]⁺) | 141.1 Ų | PubChem uni.lu |

| Predicted Collision Cross Section ([M-H]⁻) | 135.6 Ų | PubChem uni.lu |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

QSAR modeling for a compound like this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. For instance, the predicted octanol-water partition coefficient (XlogP) of 2.1 for this compound suggests a moderate level of lipophilicity, which is a critical parameter in determining how the compound might interact with biological membranes and proteins. nih.gov

The development of a QSAR model for a series of related benzaldehyde (B42025) derivatives would enable the prediction of their activities against specific biological targets. By comparing the structural features of this compound with those of other benzaldehydes with known biological activities, it would be possible to hypothesize its potential efficacy or lack thereof.

Table 1: Predicted Physicochemical Properties of this compound Relevant to QSAR

| Property | Predicted Value | Significance in QSAR |

| Molecular Formula | C10H12O2 | Basic structural information |

| Molecular Weight | 164.20 g/mol | Influences diffusion and transport |

| XlogP (Octanol-Water Partition Coefficient) | 2.1 | Indicator of hydrophobicity and potential for membrane permeability |

| Monoisotopic Mass | 164.08372 Da | Precise mass for identification and modeling |

Data sourced from PubChem. nih.gov

In Silico Toxicity Prediction and Risk Assessment

In silico toxicology utilizes computational models to predict the potential toxicity of chemical substances. This approach is crucial for the early identification of potentially harmful compounds, thereby reducing the need for extensive animal testing and guiding safer chemical design. For this compound, various computational tools can be employed to estimate its toxicological profile.

These predictive models are built upon large datasets of compounds with known toxicological endpoints. By analyzing the structural fragments and physicochemical properties of this compound, it is possible to flag potential toxicities. For example, the presence of an aldehyde group can sometimes be associated with reactivity towards biological macromolecules, a factor that would be considered in a computational toxicity assessment.

The risk assessment of this compound would involve integrating the predicted toxicity data with potential exposure scenarios. While specific in silico toxicity studies on this compound are not documented in peer-reviewed literature, general predictive models can provide an initial screening. These models can estimate a range of toxicological endpoints, including but not limited to, carcinogenicity, mutagenicity, and organ-specific toxicities.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 165.09100 | 130.9 |

| [M+Na]+ | 187.07294 | 141.1 |

| [M-H]- | 163.07644 | 135.6 |

| [M+NH4]+ | 182.11754 | 152.6 |

| [M+K]+ | 203.04688 | 139.6 |

| [M+H-H2O]+ | 147.08098 | 125.9 |

| [M+HCOO]- | 209.08192 | 155.9 |

| [M+CH3COO]- | 223.09757 | 181.0 |

| [M+Na-2H]- | 185.05839 | 136.8 |

| [M]+ | 164.08317 | 134.7 |

| [M]- | 164.08427 | 134.7 |

This data, predicted using CCSbase, provides information on the ion's shape and size in the gas phase, which can be useful in analytical and modeling studies. nih.gov m/z refers to the mass-to-charge ratio of the adduct.

It is important to emphasize that in silico predictions serve as a preliminary assessment and any significant findings would require experimental validation.

Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Bioactive Derivatives

The synthesis of the parent compound, 2-Methoxy-4,6-dimethylbenzaldehyde, has been documented in chemical literature. One established method involves the formylation of 3,5-dimethylanisole (B1630441) using titanium tetrachloride and dichloromethyl methyl ether acs.org. This process yields this compound along with its isomer, 4-methoxy-2,6-dimethylbenzaldehyde (B96576) acs.org.

While the synthesis of this compound is established, its specific use as a modifiable scaffold for the express purpose of enhancing biological activity in a medicinal chemistry context is not widely reported in the reviewed scientific literature. Research has explored its use in creating other complex molecules, such as hemithioindigo-based compounds for applications in materials science, which falls outside the scope of bioactive derivatives uni-muenchen.de.

Antimicrobial Activity Investigations

Comprehensive investigations into the antimicrobial properties of this compound and its direct derivatives are limited in the currently available scientific literature.

Based on a review of published research, dedicated studies focusing on the antibacterial efficacy of this compound against various bacterial strains have not been found. Therefore, no specific data on its minimum inhibitory concentration (MIC) or mechanism of antibacterial action can be provided.

Similarly, there is a lack of specific research into the antifungal properties of this compound. Studies evaluating its effectiveness against fungal pathogens are not present in the reviewed literature.

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant potential of phenolic compounds, including various methoxyphenols, has been a subject of significant research. While direct studies on this compound are scarce, the activities of related compounds offer some indications.

For instance, 2-hydroxy-4-methoxybenzaldehyde, an isomer of vanillin, has been reported to possess anti-inflammatory and antioxidant properties. researchgate.net It has been shown to suppress Toll-like receptor 2 (TLR2)-mediated inflammatory pathways in the context of rheumatoid arthritis, suggesting its potential to modulate immune responses. bohrium.com

Another related compound, 2-methoxy-4-vinylphenol (B128420) (2M4VP), has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Its mechanism involves the activation of the Nrf2/ARE pathway, which leads to the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1). nih.gov

A quantitative structure-activity relationship (QSAR) study on a series of 2-methoxyphenols investigated their antioxidant capacity through DPPH radical-scavenging activity and their inhibitory effects on cyclooxygenase-2 (COX-2) expression. nih.govjosai.ac.jp The results indicated that many 2-methoxyphenols act as COX-2 inhibitors, a key target for anti-inflammatory drugs. nih.govjosai.ac.jp

These findings collectively suggest that the structural motifs present in this compound could confer anti-inflammatory and antioxidant activities. However, empirical studies are needed to confirm this potential.

DNA Interaction Studies and Cleavage Mechanisms

Currently, there is a lack of specific research in the public domain concerning the direct interaction of this compound with DNA or its potential DNA cleavage mechanisms. While studies on related compounds like 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) have shown that it can induce DNA damage in cancer cells, the precise nature of the interaction (e.g., intercalation, groove binding, or covalent modification) has not been fully detailed. nih.gov Further investigation is required to understand if this compound has any affinity for DNA and if it can act as a DNA-damaging agent.

Antiviral Applications

There is no available scientific literature to suggest that this compound has been investigated for antiviral applications. Research in this area would be necessary to determine if the compound exhibits any activity against viral pathogens.

Potential in Diagnostic Assays

The potential use of this compound in diagnostic assays has not been explored in the currently available research. Its utility in this field would depend on its specific chemical and physical properties, such as its ability to act as a chromogenic or fluorogenic substrate for a particular enzyme or to serve as a specific biomarker for a disease state. Without dedicated studies, any potential role in diagnostics remains speculative.

Advanced Catalytic Applications and Material Science Perspectives

Role as Precursors in Polymer and Material Synthesis

Aromatic aldehydes are valuable monomers and precursors in the synthesis of a variety of polymers and materials. Their reactivity allows for incorporation into polymer backbones or as pendant groups, imparting specific physical and chemical properties to the resulting materials.

Despite the potential for 2-Methoxy-4,6-dimethylbenzaldehyde to act as a monomer in polymerization reactions, a thorough review of publicly available scientific literature reveals a notable absence of studies specifically detailing its use in polymer or material synthesis. The aldehyde functionality, in principle, allows it to participate in condensation polymerizations with suitable co-monomers, such as diols, diamines, or activated methylene (B1212753) compounds. The methoxy (B1213986) and dimethyl substitutions on the benzene (B151609) ring would be expected to influence the properties of any resulting polymer, such as solubility, thermal stability, and morphology. However, no specific examples of polymers derived from this compound have been reported in peer-reviewed journals or patents.

Hypothetical Polymerization Reactions:

| Polymerization Type | Potential Co-monomer | Expected Polymer Linkage | Potential Polymer Properties |

| Polyacetal Formation | Diols (e.g., Ethylene Glycol) | Acetal (B89532) | Enhanced solubility in organic solvents |

| Schiff Base Polymerization | Diamines (e.g., Hexamethylenediamine) | Imine | Potential for metal coordination and catalytic activity |

| Knoevenagel Condensation | Compounds with active methylene groups (e.g., Diethyl malonate) | Carbon-carbon double bond | Conjugated polymers with potential optoelectronic properties |

Applications in Organic Reaction Catalysis

The structural features of this compound suggest its potential as a scaffold for the development of catalysts for organic reactions. Both its derivatives and its direct use in metal-catalyzed processes are areas of theoretical interest.

Organocatalysis Utilizing Derivatives

Organocatalysis has emerged as a powerful tool in synthetic organic chemistry, where small organic molecules are used to accelerate chemical reactions. Derivatives of aldehydes are known to be effective organocatalysts for a range of transformations.

Currently, there is no specific research documented in the scientific literature that describes the synthesis or application of organocatalysts derived from this compound. In principle, this aldehyde could be converted into various chiral amines, amides, or other functional groups that are known to be effective in organocatalytic reactions, such as asymmetric aldol (B89426) or Michael additions. The steric hindrance provided by the two methyl groups and the electronic effect of the methoxy group could potentially influence the stereoselectivity and reactivity of such catalysts.

Potential Organocatalyst Scaffolds from this compound:

| Catalyst Type | Synthetic Transformation from Aldehyde | Potential Catalytic Application |

| Chiral Diamine | Reductive amination with a chiral amine | Asymmetric enamine catalysis |

| Chiral Amino Alcohol | Addition of a chiral nucleophile | Asymmetric transfer hydrogenation |

| N-Heterocyclic Carbene (NHC) Precursor | Multi-step synthesis involving cyclization | Benzoin condensation, Stetter reaction |

Metal-Catalyzed Transformations Involving this compound

Aromatic aldehydes are common substrates in a wide array of metal-catalyzed cross-coupling and addition reactions. These transformations are fundamental in the construction of complex organic molecules.

A review of the literature indicates that there are no published studies specifically investigating the use of this compound as a substrate in metal-catalyzed transformations. The presence of the aldehyde group allows for its participation in reactions such as hydroacylation, reductive couplings, and as a directing group for C-H activation. The substitution pattern on the aromatic ring could influence the regioselectivity and efficiency of such reactions. However, without experimental data, its reactivity in these contexts remains speculative.

Potential Metal-Catalyzed Reactions:

| Reaction Type | Metal Catalyst (Example) | Potential Product |

| Hydroacylation | Rhodium complexes | Ketones |

| Nozaki-Hiyama-Kishi Reaction | Chromium/Nickel salts | Alcohols |

| Directed C-H Functionalization | Palladium or Rhodium complexes | Ortho-functionalized derivatives |

Future Directions and Emerging Research Avenues

Development of Novel Green Synthetic Routes

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthetic methods for valuable compounds like 2-Methoxy-4,6-dimethylbenzaldehyde. Traditional synthesis routes for benzaldehydes often rely on harsh conditions and toxic reagents, such as heavy metal oxidants (e.g., chromium(VI)) or halogenated compounds. misericordia.educhemicalbook.com Green chemistry offers a paradigm shift, focusing on waste prevention, the use of safer solvents and reagents, and energy efficiency. rjpn.org

Future research will likely focus on adapting established green methodologies to the specific synthesis of this compound. Key areas of exploration include:

Catalytic Oxidation: Employing catalysts that utilize atmospheric oxygen or hydrogen peroxide as the primary oxidant. misericordia.edu For instance, gold nanoparticles supported on mesoporous materials have shown remarkable efficiency in the solvent-free aerobic oxidation of alcohols to aldehydes under mild conditions. acs.orgacs.org

Solvent-Free and Alternative Solvents: Conducting reactions without a solvent or in greener solvents like water or ionic liquids minimizes volatile organic compound (VOC) emissions. misericordia.edurjpn.orgacs.org A patent for a related compound, 4-hydroxyl-2-methoxybenzaldehyde, describes using a nontoxic ionic liquid as a catalyst, which can be recycled and minimizes waste. google.com

Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating. misericordia.edurjpn.org

| Traditional Approach | Green Alternative | Key Advantages |

| Oxidation with CrO₃ or KMnO₄ | Aerobic oxidation with O₂ using Au or N-heterocyclic carbene catalysts misericordia.eduacs.org | Avoids toxic heavy metal waste; uses an abundant, clean oxidant. |

| Halogenating agents (e.g., NBS) followed by hydrolysis google.com | Direct oxidation of a methyl group or alcohol precursor | Reduces atom economy issues and use of hazardous reagents. |

| Organic Solvents (e.g., Dichloromethane) chemicalbook.com | Solvent-free conditions or use of water/ionic liquids misericordia.edugoogle.com | Reduces volatile organic compound (VOC) emissions and solvent waste. |

| Conventional Heating | Microwave or Ultrasound Irradiation misericordia.edurjpn.org | Faster reaction rates, lower energy consumption. |

This table provides a comparative overview of traditional versus green synthetic approaches applicable to benzaldehydes.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, is revolutionizing the synthesis of fine chemicals and pharmaceuticals. nih.govnih.gov Its integration with automated systems offers unprecedented control, efficiency, and safety. For a molecule like this compound, this approach holds immense potential.

Telescoped continuous reactions, where multiple synthetic steps are performed in sequence without isolating intermediates, can drastically reduce waste, minimize manual handling of potentially hazardous materials, and allow for the on-demand synthesis of compounds. nih.govresearchgate.net Automated platforms, often controlled by algorithms, can rapidly optimize reaction parameters such as temperature, pressure, flow rate, and stoichiometry, leading to higher yields and purity in a fraction of the time required for traditional batch optimization. nih.govmit.edubeilstein-journals.org

The synthesis of this compound could be designed as a fully automated, multistep flow process starting from simple precursors. This would be particularly advantageous for scaling up production while maintaining high consistency and safety standards.

| Parameter | Benefit of Flow Chemistry & Automation |

| Safety | Enhanced containment of reactions; small reaction volumes minimize risk. nih.gov |

| Efficiency | Rapid heat and mass transfer; faster reactions and higher yields. nih.gov |

| Optimization | Automated algorithms (e.g., Bayesian optimization) can quickly identify optimal conditions. nih.gov |

| Consistency | Precise control over parameters ensures high reproducibility. |

| Scalability | Production is scaled by running the system for longer periods, avoiding batch-to-batch variability. |

| Waste Reduction | Telescoped processes eliminate intermediate workup and purification steps. nih.govresearchgate.net |

This interactive table summarizes the advantages of applying flow chemistry and automation to the synthesis of this compound.

Advanced Characterization Techniques for Real-Time Reaction Monitoring

A significant challenge and opportunity in modern chemical synthesis is the ability to "see" what is happening inside the reactor in real time. Process Analytical Technology (PAT) is crucial for understanding and controlling complex reactions, especially within continuous flow systems. nih.gov

For the synthesis of this compound, integrating a suite of non-invasive spectroscopic and chromatographic techniques directly into the flow path would enable continuous monitoring. This data-rich approach allows for immediate detection of process deviations and facilitates rapid, knowledge-based optimization. nih.govmit.edu

| PAT Tool | Information Provided | Application in Synthesis |

| FTIR/IR Spectroscopy | Functional group analysis | Monitoring the disappearance of a starting material (e.g., an alcohol) and the appearance of the aldehyde carbonyl group. nih.gov |

| NMR Spectroscopy | Detailed structural information | Providing unambiguous identification of the product, intermediates, and by-products in the reaction stream. nih.gov |

| UV/Vis Spectroscopy | Concentration of chromophoric species | Quantifying the concentration of aromatic compounds in real time. nih.gov |

| UHPLC/HPLC-MS | Separation and quantification of components | Providing precise, quantitative data on yield and purity; identifying unknown impurities. nih.govmit.edu |

This table outlines key PAT tools and their potential application in the real-time monitoring of this compound synthesis.

By combining these analytical tools with advanced data processing, such as machine learning algorithms, a comprehensive, real-time understanding of the reaction kinetics and mechanism can be achieved. nih.gov

Precision Medicinal Chemistry for Targeted Therapies

Precision medicine aims to tailor treatments to the individual characteristics of a patient's disease, a strategy that relies heavily on the design of highly specific drug molecules. Benzaldehyde (B42025) derivatives are important intermediates and scaffolds in the synthesis of pharmaceuticals. google.comresearchgate.net For example, 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde has been synthesized as a precursor for new biologically active molecules. researchgate.net

The this compound structure offers a unique combination of electronic and steric features that can be exploited in medicinal chemistry. The methoxy (B1213986) and methyl groups can influence the molecule's conformation, solubility, and interactions with biological targets. Researchers can use this scaffold to:

Develop Novel Bioactive Agents: The aldehyde group is a versatile handle for synthesizing a wide range of derivatives, such as Schiff bases, which are known to possess diverse biological activities. researchgate.net

Create Focused Compound Libraries: By systematically modifying the scaffold, chemists can generate libraries of related compounds for screening against specific enzymes or receptors implicated in diseases like cancer or neurodegenerative disorders.

Fine-Tune Pharmacokinetic Properties: The substituents on the benzene (B151609) ring can be modified to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The ultimate goal is to design molecules that bind with high affinity and selectivity to a specific biological target, maximizing therapeutic efficacy while minimizing off-target side effects.

Exploration of Supramolecular Chemistry with this compound Motifs

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. The assembly of molecules into larger, ordered structures is a cornerstone of materials science and nanotechnology.

The structure of this compound makes it an intriguing building block for supramolecular assembly. Research on the simpler 2-methoxy-benzaldehyde shows that weak C–H⋯O hydrogen bonds can direct the molecules to form dimeric structures in the solid state. researchgate.net The aldehyde's carbonyl group acts as a hydrogen bond acceptor, while various C-H bonds on the ring and substituents can act as donors.

Future research could explore how the specific arrangement of substituents on the this compound ring influences its self-assembly. The steric bulk of the methyl groups could be used to guide the formation of specific, predictable architectures. Potential applications include:

Crystal Engineering: Designing molecular crystals with desired physical properties (e.g., for nonlinear optics or as porous materials for gas storage).

Molecular Sensors: Creating assemblies that change their optical or electronic properties upon binding to a specific analyte. Research has shown that supramolecular polymers can be used for the sensitive detection of aldehydes. acs.org

Functional Gels and Polymers: Using the motif to build soft materials like organogels or functional polymers with tunable properties.

By understanding and controlling the non-covalent interactions of this molecule, chemists can aim to construct complex, functional supramolecular systems from the bottom up.

Q & A

Q. Q1. What are the common synthetic routes for 2-Methoxy-4,6-dimethylbenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: A widely used method involves Friedel-Crafts acylation or formylation of 3,5-dimethylanisole. Substituent positions (methoxy and methyl groups) direct electrophilic substitution to the para position relative to the methoxy group . Optimization requires precise temperature control (e.g., 0–5°C for formylation) and catalysts like AlCl₃ or BF₃. Yield improvements (70–85%) are achieved by slow reagent addition and inert atmospheres to minimize side reactions (e.g., over-alkylation) .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H NMR : Distinct peaks for aldehyde proton (~10.2 ppm), aromatic protons (δ 6.7–7.1 ppm), and methyl/methoxy groups (δ 2.3–3.8 ppm). Splitting patterns confirm substitution patterns .

- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and O-CH₃ absorption (~2850 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 178 (C₁₀H₁₂O₂) with fragmentation patterns identifying methoxy and methyl losses .

Q. Q3. How should this compound be stored to ensure stability?

Methodological Answer: Store in airtight containers under nitrogen at 2–8°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture, which can hydrolyze the methoxy group. Compatibility tests show no degradation when stored with glass or PTFE-lined caps .

Advanced Research Questions

Q. Q4. How can regioselectivity challenges in synthesizing this compound be addressed?

Methodological Answer: Regioselectivity issues arise due to competing substitution at ortho/meta positions. Strategies include:

- Directed ortho-metalation : Use of Grignard reagents to block undesired positions .

- Steric Effects : Bulkier directing groups (e.g., tert-butyl) can enhance para-selectivity .

- Computational Modeling : DFT calculations predict electron density distribution to guide catalyst selection (e.g., Lewis acids with high electrophilicity) .

Q. Q5. How to resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer: Discrepancies may stem from:

- Purity Variations : Impurities >2% (e.g., residual solvents) alter bioactivity. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

- Structural Analogues : Minor substituent changes (e.g., 4-methoxy vs. 6-methoxy) drastically affect receptor binding. Perform SAR studies using deuterated or fluorinated analogs .

Q. Q6. What experimental designs are optimal for studying its application in drug intermediates?

Methodological Answer:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to diversify the benzaldehyde scaffold. Use Pd(PPh₃)₄ catalyst and microwave-assisted heating (100°C, 30 min) for higher yields .

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., kinases), prioritized for synthesis .

Q. Q7. How to address challenges in detecting degradation products under varying pH conditions?

Methodological Answer:

- LC-MS/MS : Monitor aldehyde oxidation to carboxylic acids at pH >7. Use electrospray ionization (ESI-) for carboxylate detection .

- Stability-Indicating Assays : Accelerated degradation studies (40°C/75% RH) with UPLC-PDA to quantify hydrolyzed products (e.g., 4,6-dimethylcatechol) .

Q. Q8. What advanced techniques differentiate between structural isomers (e.g., 2-methoxy vs. 4-methoxy derivatives)?

Methodological Answer:

- NOESY NMR : Correlates spatial proximity of methoxy protons to adjacent methyl groups .

- X-Ray Crystallography : Resolves crystal packing differences; methoxy orientation affects hydrogen bonding .

Data Interpretation & Validation

Q. Q9. How to validate computational predictions of its reactivity in catalytic systems?

Methodological Answer:

Q. Q10. What statistical methods are recommended for analyzing dose-response data in toxicity studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.